REACTION_CXSMILES
|
[OH:1][C:2]1[C:11](S(O)(=O)=O)=[CH:10][C:9]2[C:4](=CC=C(S(O)(=O)=O)C=2)[C:3]=1[N:20]=[N:21][C:22]1[C:31]2[C:26](=CC=CC=2)[C:25](S(O)(=O)=O)=[CH:24][C:23]=1[OH:36].C1C(N=NC2C(=O)N(C3C=CC(S([O-])(=O)=O)=CC=3)N=C2C([O-])=O)=CC=C(S([O-])(=O)=O)C=1.[Na+].[Na+].[Na+]>>[OH:36][C:23]1[CH:24]=[CH:25][CH:26]=[CH:31][C:22]=1[N:21]=[N:20][C:3]1[CH:4]=[CH:9][CH:10]=[CH:11][C:2]=1[OH:1] |f:1.2.3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C2=CC=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)N=NC1=C(C=C(C2=CC=CC=C12)S(=O)(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC=C1N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C=CC=C1)N=NC1=C(C=CC=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |